molecular formula C25H25ClFN3O5S B2800069 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide CAS No. 451483-34-4

5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide

Cat. No.: B2800069
CAS No.: 451483-34-4
M. Wt: 534
InChI Key: ZQBOLCWGMLWNJI-UHFFFAOYSA-N
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Description

5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide is a high-purity, complex synthetic organic compound intended for research and development applications in medicinal chemistry and pharmacology. This multi-functional small molecule features a benzamide core linked to a 2-chlorophenyl piperazine sulfonyl group and a 2,5-dimethoxyphenyl moiety, a structural architecture often associated with compounds that exhibit affinity for central nervous system (CNS) targets . Piperazine-based compounds are extensively investigated for their diverse biological activities, and structurally related analogs are known to interact with key neurotransmitter systems, including serotonergic (5-HT), adrenergic (α1B), and dopaminergic (D2) receptors . The integration of a fluorobenzamide subunit is a common strategy in drug design to modulate a compound's bioavailability, metabolic stability, and binding affinity . This reagent provides significant value in neuroscience research for studying receptor function and signaling pathways. It may also serve as a key intermediate or precursor in the synthesis of more complex chemical entities for high-throughput screening libraries. The product is strictly for non-human, non-clinical research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClFN3O5S/c1-34-17-7-10-24(35-2)22(15-17)28-25(31)19-16-18(8-9-21(19)27)36(32,33)30-13-11-29(12-14-30)23-6-4-3-5-20(23)26/h3-10,15-16H,11-14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBOLCWGMLWNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, particularly in the piperazine sulfonyl and benzamide domains. Below is a detailed comparison based on substituent variations and inferred pharmacological implications.

Substituent Analysis and Activity Trends

Table 1: Key Structural Differences and Hypothesized Effects
Compound Name Piperazine Substituent Benzamide Substituent Molecular Weight (g/mol) Potential Pharmacological Impact
Target Compound 4-(2-chlorophenyl) N-(2,5-dimethoxyphenyl), 2-fluoro ~638.1* Enhanced lipophilicity (due to dimethoxy groups); possible serotonin receptor affinity
BA98318 (N-(5-chloro-2-methoxyphenyl)-5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-2-fluorobenzamide) 4-(2,5-dimethylphenyl) N-(5-chloro-2-methoxyphenyl), 2-fluoro 532.03 Reduced steric hindrance (methyl vs. methoxy) may alter receptor binding kinetics.
851711-05-2 (4-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)piperazine-1-carbothioamide) 4-(2-chlorophenyl) Carbothioamide group Not provided Thiourea moiety may improve metabolic stability but reduce CNS penetration.
851610-58-7 (2-Methyl-5-morpholin-4-ylsulfonylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone) 4-[5-(trifluoromethyl)pyridin-2-yl] Morpholine sulfonyl group Not provided Trifluoromethyl group enhances electron-withdrawing effects, potentially increasing receptor selectivity.

*Estimated based on analog BA98318 .

Key Observations:

Piperazine Substituents: The 2-chlorophenyl group in the target compound may confer stronger σ-receptor affinity compared to BA98318’s 2,5-dimethylphenyl group, as halogens often enhance binding through hydrophobic interactions .

Fluorine at the 2-position (common in both the target and BA98318) may enhance metabolic stability by blocking cytochrome P450 oxidation .

Hypothetical Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 2-fluoro and sulfonyl groups in the target compound likely enhance receptor binding through dipole interactions, as seen in analogs like 851610-58-7 .
  • Aromatic Substitutions : The dimethoxy groups on the benzamide may mimic catecholamine structures (e.g., dopamine), suggesting dopaminergic or adrenergic receptor activity .

Q & A

Basic Question: What are the key synthetic steps and purification methods for preparing 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide?

Methodological Answer:
The synthesis typically involves:

Sulfonylation : Reacting a piperazine derivative (e.g., 4-(2-chlorophenyl)piperazine) with a sulfonyl chloride intermediate under anhydrous conditions in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Amide Coupling : The sulfonylated intermediate is coupled with 2,5-dimethoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at 0–25°C.

Fluorination : Introduction of the fluorine substituent on the benzamide ring may require electrophilic fluorination or halogen exchange, depending on precursor availability.
Purification : Normal-phase chromatography (e.g., silica gel with 10% methanol/ammonium hydroxide) or recrystallization from chloroform/ethanol mixtures is used to isolate the product. Yield optimization often requires precise stoichiometric control and inert atmospheres .

Basic Question: How is the structural integrity of this compound confirmed in academic research?

Methodological Answer:
A combination of analytical techniques is employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., fluorine coupling constants, piperazine proton splitting patterns). For example, the 2-fluorobenzamide group shows a doublet near δ 7.5–8.0 ppm (¹H) and a characteristic ¹³C peak at ~160 ppm (C-F).
  • LCMS : Retention time (RT) and mass-to-charge ratio (m/z) confirm molecular weight and purity (>98% @ 215/254 nm). Expected m/z: ~550–560 [M+H]+.
  • Elemental Analysis : Validates C, H, N, S, and F percentages within ±0.4% of theoretical values.
    Contaminants (e.g., unreacted piperazine) are identified via TLC or HPLC .

Advanced Question: What is the rationale for selecting the 2-chlorophenyl and 2,5-dimethoxyphenyl substituents in this compound’s design?

Methodological Answer:

  • 2-Chlorophenyl (Piperazine moiety) : Enhances lipophilicity and receptor binding affinity. The chlorine atom’s electron-withdrawing effect stabilizes the piperazine ring, improving metabolic stability. This substituent is common in dopamine receptor ligands, suggesting potential CNS activity .
  • 2,5-Dimethoxyphenyl (Benzamide moiety) : Methoxy groups modulate solubility and hydrogen-bonding interactions. The 2,5-substitution pattern avoids steric hindrance during target engagement (e.g., enzyme active sites or GPCRs).
  • Fluorine : Introduced to improve bioavailability via reduced CYP450 metabolism. Fluorine’s electronegativity also fine-tunes electronic effects on the benzamide carbonyl .

Advanced Question: How would you design an assay to evaluate this compound’s selectivity for serotonin or dopamine receptors?

Methodological Answer:

Receptor Binding Assays :

  • Use radioligands (e.g., [³H]spiperone for 5-HT₂A, [³H]raclopride for D₂/D₃) in competitive binding studies with transfected HEK293 cells.
  • Calculate IC₅₀ values and compare to reference antagonists (e.g., ketanserin for 5-HT₂A, haloperidol for D₂).

Functional Assays :

  • Measure cAMP accumulation (D₃/D₄) or calcium flux (5-HT₂A) via FRET-based reporters.
  • Assess off-target activity against adrenergic (α₁/α₂) and histamine (H₁) receptors.

Data Interpretation :

  • A ≥10-fold selectivity ratio (e.g., D₃ vs. D₂) indicates therapeutic potential. Contradictory binding vs. functional data may suggest allosteric modulation or biased agonism .

Advanced Question: How should researchers resolve contradictions between high LCMS purity and low biological activity in this compound?

Methodological Answer:

Purity Reassessment : Confirm LCMS purity with orthogonal methods (e.g., quantitative NMR or elemental analysis) to rule out UV-inactive impurities.

Solubility Testing : Use dynamic light scattering (DLS) to detect aggregation in assay buffers (e.g., PBS or DMEM), which reduces effective concentration.

Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the piperazine ring).

Off-Target Screening : Use a broad-panel kinase or GPCR screen to identify unexpected interactions masking intended activity.

Structural Confirmation : Re-examine NMR data for regiochemical errors (e.g., misassignment of sulfonyl vs. amide linkages) .

Advanced Question: What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Docking Studies :

  • Model the compound into receptor crystal structures (e.g., 5-HT₂A PDB: 6A93) using AutoDock Vina. Focus on piperazine-sulfonyl interactions with conserved aspartate residues (e.g., D3.32 in GPCRs).

QSAR Modeling :

  • Build a dataset of analogs with varying substituents (e.g., Cl → F, methoxy → ethoxy). Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values.

MD Simulations :

  • Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Key metrics include ligand RMSD (<2 Å) and hydrogen bond occupancy (>50%).

Free Energy Calculations :

  • Apply MM-PBSA to rank substituent contributions (e.g., 2-chlorophenyl vs. 2-fluorophenyl) to binding affinity .

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